2,5-Diphenyl-1,4-benzoquinone
Overview
Description
2,5-Diphenyl-1,4-benzoquinone is an organic compound with the molecular formula C18H12O2. It is a solid that typically appears as light yellow to orange crystals. This compound is known for its strong aromatic odor and is insoluble in water but soluble in many organic solvents such as ethanol, dimethylformamide, and benzene .
Mechanism of Action
Target of Action
Similar compounds such as n,n′-diphenyl-1,4-benzoquinone diimine have been studied, and they react with thiols
Mode of Action
The mode of action of 2,5-Diphenyl-1,4-benzoquinone involves a chain mechanism . The reactions of N,N′-diphenyl-1,4-benzoquinone diimine with thiophenol and 1-decanethiol have been investigated, and it was found that the reactions proceed via a chain mechanism under the chosen experimental conditions . The reaction of the thiyl radical with quinone diimine is the rate-determining step of chain propagation .
Biochemical Pathways
The chain mechanism of its reactions suggests that it could potentially influence various biochemical pathways involving thiols .
Result of Action
Given its reaction mechanism, it can be inferred that the compound might induce changes in the cells’ thiol status .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the reaction rate of N,N′-diphenyl-1,4-benzoquinone diimine with thiophenol increases by one order of magnitude when the solvent is changed from chlorobenzene to n-propanol . This suggests that the solvent environment can significantly influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2,5-Diphenyl-1,4-benzoquinone is known to participate in various biochemical reactions. It has been found to oxidize benzylic, phenolic, allylic, propargylic alcohols and chiral secondary 1,2-diols in a highly chemoselective and regioselective manner . The nature of these interactions involves the transfer of electrons, making this compound an important player in redox reactions .
Cellular Effects
The effects of this compound on cells are not fully understood. Quinones, a class of compounds to which this compound belongs, are known to have several beneficial effects. They play a role in photosynthesis as electron carriers and have antioxidant activity that can improve general health conditions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to participate in redox reactions. As a quinone, it can accept two electrons and two protons to form a hydroquinone . This property allows it to interact with various biomolecules, potentially influencing enzyme activity and gene expression.
Metabolic Pathways
This compound is likely to be involved in various metabolic pathways due to its redox properties . It may interact with enzymes or cofactors and could potentially influence metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Diphenyl-1,4-benzoquinone can be synthesized through the reaction of benzoquinone with styrene. The reaction involves dissolving benzoquinone in a suitable organic solvent, adding styrene, and allowing the reaction to proceed under appropriate temperature and reaction time conditions. After the reaction, the product is purified through crystallization or other separation techniques .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced separation techniques are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diphenyl-1,4-benzoquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It reacts with nucleophiles such as secondary amines and thiols to form corresponding derivatives.
Major Products:
Reduction: The reduction typically yields hydroquinone derivatives.
Substitution: Substitution reactions with amines and thiols produce 2,5-diamino and 2,5-dithioether derivatives, respectively.
Scientific Research Applications
2,5-Diphenyl-1,4-benzoquinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments, such as peacock blue dye.
Biology: It serves as a reagent in various biochemical assays and studies involving oxidative stress.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of organic optoelectronic materials and fluorescent dyes.
Comparison with Similar Compounds
- 2,5-Dihydroxy-1,4-benzoquinone
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
- 2,5-Diphenyl-2,5-cyclohexadiene-1,4-dione
Comparison: 2,5-Diphenyl-1,4-benzoquinone is unique due to its specific structural features and reactivity. Compared to 2,5-Dihydroxy-1,4-benzoquinone, it lacks hydroxyl groups, which influences its solubility and reactivity. DDQ, on the other hand, is a more potent oxidizing agent with higher reduction potential, making it suitable for different types of oxidative reactions . The presence of phenyl groups in this compound enhances its stability and aromatic character, distinguishing it from other quinones .
Properties
IUPAC Name |
2,5-diphenylcyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXHDJJYVDLECA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=CC2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061207 | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844-51-9 | |
Record name | 2,5-Diphenyl-2,5-cyclohexadiene-1,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diphenyl-4-benzoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000844519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Diphenyl-p-benzoquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-diphenyl-p-benzoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.528 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEARER DPQ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19F7OO1LXR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known synthetic routes for 2,5-diphenyl-1,4-benzoquinone and its derivatives?
A1: this compound serves as a versatile starting material for synthesizing various terphenyl compounds. [] One approach involves using commercially available this compound as a precursor and subjecting it to a three-step reaction sequence to produce 3-methoxy-2,5-diphenylcyclohexa-2,5-dien-1,4-dione. [] This method efficiently yields the desired terphenyl derivative.
Q2: Have any naturally occurring terphenyl quinones been structurally elucidated using this compound derivatives?
A2: Researchers investigated the structure of a naturally occurring, biologically active terphenyl quinone. [] They synthesized 3-methoxy-2,5-diphenylcyclohexa-2,5-dien-1,4-dione from commercially available this compound in three steps. [] The NMR spectra of this synthesized compound matched the natural product, confirming its structure. []
Q3: What is the role of this compound in the synthesis of terferol and its relevance to natural product synthesis?
A3: this compound is a crucial starting material for synthesizing terferol, a naturally occurring terphenyl. [] Researchers utilized this synthetic pathway to explore the proposed biosynthetic pathway of ustalic acid, a toxic compound found in the poisonous mushroom Tricholoma ustale. [] By successfully converting phlebiarubrone (synthesized from this compound) to ustalic acid dimethyl ester, albeit in low yield, they provided chemical evidence supporting the proposed biosynthetic pathway. []
Q4: How does the structure of 2,5-diphenyl-1,4-benzoquinones influence their fragmentation patterns in mass spectrometry?
A4: While the provided abstract does not offer specific details on the mass spectral fragmentation of 2,5-diphenyl-p-benzoquinones, it indicates that such studies have been conducted. [] Further investigation into the full text of the research article is needed to understand how structural variations within this class of compounds impact their fragmentation patterns in mass spectrometry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.